N,N'-1,4-Phenylenebis(3,4-dimethoxybenzamide)
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Overview
Description
N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) is an organic compound characterized by the presence of two 3,4-dimethoxybenzamide groups attached to a 1,4-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) typically involves the reaction of 1,4-phenylenediamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.
Comparison with Similar Compounds
Similar Compounds
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): A diarylmethane derivative with different substituents on the phenylene core.
N,N’-1,2-Phenylenebis(3,4,5-triethoxybenzamide): Similar structure but with triethoxy groups instead of dimethoxy groups.
N,N-Diethyl-3,4-dimethoxybenzamide: A simpler structure with diethyl groups instead of the phenylene core.
Uniqueness
N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) is unique due to its specific combination of 3,4-dimethoxybenzamide groups and a 1,4-phenylene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C24H24N2O6 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C24H24N2O6/c1-29-19-11-5-15(13-21(19)31-3)23(27)25-17-7-9-18(10-8-17)26-24(28)16-6-12-20(30-2)22(14-16)32-4/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
YSZWOWBJQRIDOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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